
Elagolixsodiumsalt
Overview
Description
Elagolixsodiumsalt is a complex organic compound that features a combination of fluorinated aromatic rings, a pyrimidine core, and a butanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Elagolixsodiumsalt typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of fluorinated aromatic rings: This step may involve electrophilic aromatic substitution reactions.
Attachment of the butanoate group: This can be done through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the pyrimidine core or the aromatic rings.
Substitution: The fluorinated aromatic rings may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical potential.
Biology
In biological research, the compound might be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medically, the compound could be explored for its potential as a drug candidate, particularly if it exhibits bioactivity against specific targets.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Elagolixsodiumsalt would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium;4-[[2-[5-(2-fluorophenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate
- Sodium;4-[[2-[5-(3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate
Uniqueness
The uniqueness of Elagolixsodiumsalt lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Elagolix sodium salt is a significant compound in the pharmacological landscape, primarily recognized for its role as a gonadotropin-releasing hormone receptor antagonist (GnRHR-ant). Approved by the FDA in 2018 for the management of endometriosis and uterine fibroids, elagolix represents a novel approach to treating hormone-dependent diseases. This article explores its biological activity, including pharmacodynamics, pharmacokinetics, and clinical applications, supported by data tables and relevant research findings.
Elagolix sodium salt is chemically classified as sodium 4-{[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]-1-phenylethyl]amino}butanoate. Its molecular formula is with a molecular weight of approximately 653.58 g/mol .
Elagolix functions as an antagonist to the gonadotropin-releasing hormone receptor (GnRHR), inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action results in decreased estrogen production, which is beneficial in conditions like endometriosis where estrogen exacerbates symptoms. The compound exhibits a high selectivity for GnRHR over other receptors, with a binding affinity (Ki) of 0.9 nM .
Pharmacokinetics
Elagolix is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 to 1.5 hours. It has a half-life ranging from 4 to 6 hours, allowing for flexible dosing regimens . The drug's bioavailability and solubility are critical for its effectiveness; it is soluble in various organic solvents and can be prepared in aqueous solutions for biological studies .
Table 1: Pharmacokinetic Properties of Elagolix Sodium Salt
Property | Value |
---|---|
Absorption Time | 1 - 1.5 hours |
Half-Life | 4 - 6 hours |
Solubility (DMF) | ~12.5 mg/ml |
Solubility (Ethanol) | ~10 mg/ml |
Solubility (PBS, pH 7.2) | ~10 mg/ml |
Clinical Applications and Efficacy
Elagolix has been extensively studied for its efficacy in managing endometriosis-related pain and uterine fibroids. Clinical trials have demonstrated significant reductions in pain scores among women treated with elagolix compared to placebo groups.
Case Study Overview
In a pivotal clinical trial involving women with moderate to severe endometriosis pain, patients receiving elagolix reported substantial improvements in their symptoms over a treatment period of six months. The trial highlighted not only the analgesic properties of elagolix but also its favorable safety profile when compared to traditional therapies.
Adverse Effects
While elagolix is generally well-tolerated, some adverse effects have been noted, including decreased bone mineral density and potential cardiovascular risks due to estrogen suppression . Monitoring is recommended for patients on long-term therapy.
Research Findings
Recent studies have focused on the synthesis and characterization of elagolix sodium salt and its intermediates through NMR spectroscopy and other analytical techniques. These investigations aim to enhance understanding of its structural properties and improve formulations .
Table 2: Summary of Recent Research Findings on Elagolix Sodium Salt
Properties
IUPAC Name |
sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYGXRQUFSRDCH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29F5N3NaO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832720-36-2 | |
Record name | 4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl) benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino) butanoic acid sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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